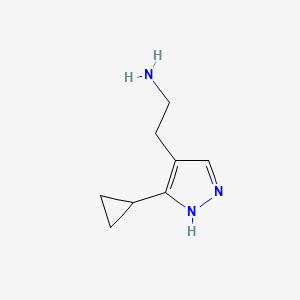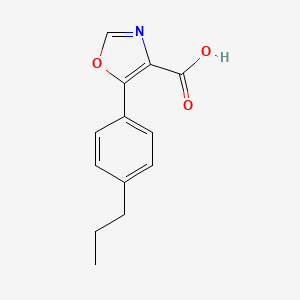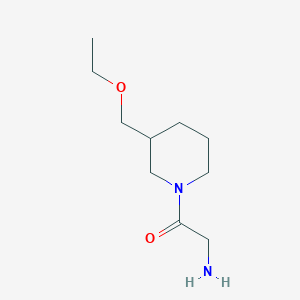
2-(3-cyclopropyl-1H-pyrazol-4-yl)ethan-1-amine
Vue d'ensemble
Description
2-(3-cyclopropyl-1H-pyrazol-4-yl)ethan-1-amine, also known as CYC-1603, is a chemical compound that has been the focus of scientific research for its potential applications in various fields. It belongs to the class of organic compounds known as benzyl cyanides .
Synthesis Analysis
The synthesis of pyrazole derivatives, such as 2-(3-cyclopropyl-1H-pyrazol-4-yl)ethan-1-amine, often involves a variety of approaches including conventional reactions, one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions . For instance, a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as a “CNN” building block to terminal alkynes provides pyrazoles .Molecular Structure Analysis
The molecular structure of 2-(3-cyclopropyl-1H-pyrazol-4-yl)ethan-1-amine is characterized by a pyrazole ring attached to an ethanamine group. The pyrazole ring contains two nitrogen atoms and is attached to a cyclopropyl group .Chemical Reactions Analysis
Pyrazole derivatives, including 2-(3-cyclopropyl-1H-pyrazol-4-yl)ethan-1-amine, can participate in a variety of chemical reactions. For example, they can undergo a silver-mediated [3 + 2] cycloaddition with terminal alkynes to form pyrazoles .Physical And Chemical Properties Analysis
The molecular weight of 2-(3-cyclopropyl-1H-pyrazol-4-yl)ethan-1-amine is 151.21 g/mol. It is a powder at room temperature .Applications De Recherche Scientifique
Pharmaceutical Research
This compound, with the CAS number 1197227-04-5, is being explored for its potential therapeutic applications. Its structure suggests it could be a precursor in the synthesis of novel pharmaceutical agents. The presence of the pyrazole ring, known for its pharmacological significance, could imply its use in creating drugs with anti-inflammatory, analgesic, or antipyretic properties .
Material Science
In material science, the compound’s robust cyclopropyl and pyrazole groups may be utilized to develop new polymeric materials. These could have unique properties such as increased thermal stability or novel electronic characteristics suitable for advanced semiconductor applications .
Chemical Synthesis
As a building block in chemical synthesis, this compound can be used to create a variety of complex molecules. Its amine group is particularly reactive, allowing for selective substitutions that can lead to the development of new chemical entities with potential industrial applications .
Agricultural Chemistry
In the field of agricultural chemistry, there is potential for this compound to be used in the synthesis of new pesticides or herbicides. The pyrazole moiety is a common feature in several agrochemicals, indicating that derivatives of this compound could be effective in pest and weed management strategies .
Biochemistry Research
Biochemists might investigate this compound as a modulator of biological pathways. Its ability to interact with enzymes or receptors due to its structural features could make it a valuable tool in studying biochemical processes or as a lead compound in drug discovery .
Analytical Chemistry
In analytical chemistry, derivatives of this compound could serve as standards or reagents in chromatographic methods or spectroscopic analysis. Its unique structure allows for easy detection and quantification, which is essential in the precise measurement of various substances .
Catalysis
The compound’s structure suggests potential use as a ligand in catalysis. By binding to metals, it could form part of a catalytic system that facilitates important chemical reactions, potentially leading to more efficient industrial processes .
Environmental Science
Lastly, in environmental science, research could explore the compound’s role in the degradation of pollutants. Its reactive amine group might be harnessed to break down harmful substances, contributing to cleaner and safer environmental practices .
Safety and Hazards
The safety information available indicates that 2-(3-cyclopropyl-1H-pyrazol-4-yl)ethan-1-amine may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propriétés
IUPAC Name |
2-(5-cyclopropyl-1H-pyrazol-4-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3/c9-4-3-7-5-10-11-8(7)6-1-2-6/h5-6H,1-4,9H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGRJPIITRGLIEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(C=NN2)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-cyclopropyl-1H-pyrazol-4-yl)ethan-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-cyclopropyl-5-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine](/img/structure/B1472254.png)







![N-[2-(3-methoxyphenyl)ethyl]cyclobutanamine](/img/structure/B1472267.png)

